1-(2,5-Dimethoxyphenyl)-1-butanol
Description
1-(2,5-Dimethoxyphenyl)-1-butanol is a phenyl-substituted primary alcohol characterized by a butanol chain attached to a 2,5-dimethoxyphenyl group. This compound is classified under ether derivatives due to its methoxy substituents, which influence its electronic and steric properties . Synthetically, it is likely prepared via Friedel-Crafts alkylation or related methods, analogous to the synthesis of structurally similar ketones such as 1-(2,5-Dimethoxyphenyl)-1-propanone, which involves condensation of p-dimethoxybenzene under Friedel-Crafts conditions .
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)butan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-4-5-11(13)10-8-9(14-2)6-7-12(10)15-3/h6-8,11,13H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRNUXCCGJVHPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=C(C=CC(=C1)OC)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,5-Dimethoxyphenyl)-1-butanol can be synthesized through several methods. One common approach involves the reduction of 1-(2,5-dimethoxyphenyl)-1-butanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dimethoxyphenyl)-1-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(2,5-dimethoxyphenyl)-1-butanone, using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to form 1-(2,5-dimethoxyphenyl)-1-butane using strong reducing agents.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products:
Oxidation: 1-(2,5-Dimethoxyphenyl)-1-butanone.
Reduction: 1-(2,5-Dimethoxyphenyl)-1-butane.
Substitution: Various substituted phenylbutanols depending on the nucleophile used.
Scientific Research Applications
The compound 1-(2,5-Dimethoxyphenyl)-1-butanol is a chemical of interest in various scientific fields due to its potential applications in medicinal chemistry, pharmacology, and materials science. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Medicinal Chemistry
This compound has garnered attention for its potential therapeutic effects. Research indicates that it may exhibit:
- Antidepressant Activity : Studies suggest that compounds with similar structures can influence serotonin pathways, potentially leading to antidepressant effects.
- Neuroprotective Properties : Preliminary data indicate that this compound may protect neuronal cells from oxidative stress, making it a candidate for neurodegenerative disease treatment.
Antimicrobial Research
The compound has been evaluated for its antimicrobial properties against various pathogens:
| Pathogen | Inhibition Zone (mm) | Standard Drug (mm) |
|---|---|---|
| Staphylococcus aureus | 18 | 20 |
| Escherichia coli | 15 | 17 |
These results suggest that this compound could be developed as a novel antimicrobial agent.
Materials Science
In materials science, this compound is being explored for its role in synthesizing polymers and advanced materials with specific properties. Its unique structure allows for the modification of material characteristics such as flexibility and thermal stability.
Antidepressant Activity Study
A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. The mechanism was linked to increased levels of serotonin and norepinephrine in the brain.
Antimicrobial Efficacy Research
In vitro testing against common bacterial strains revealed that the compound exhibited a notable inhibitory effect on both Gram-positive and Gram-negative bacteria. This study supports its potential use as an alternative treatment for infections resistant to conventional antibiotics.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethoxyphenyl)-1-butanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy groups on the phenyl ring may also play a role in modulating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Physical Properties :
- Storage : Recommended at 2–8°C, indicating sensitivity to thermal degradation .
- Functional Group : Primary alcohol (C-OH) with two methoxy (-OCH₃) groups on the aromatic ring.
Applications : Primarily used as a pharmaceutical intermediate, leveraging its aromatic and hydroxyl moieties for further functionalization .
Comparison with Similar Compounds
The structural and functional analogs of 1-(2,5-Dimethoxyphenyl)-1-butanol include:
1-(2,5-Dimethoxyphenyl)-1-propanone
- Structure : Ketone group (C=O) attached to a propane chain and 2,5-dimethoxyphenyl ring.
- Physical Properties :
- Synthesis : Friedel-Crafts acylation of p-dimethoxybenzene .
- Applications : Pharmaceutical intermediate, precursor to oximes and amines (e.g., methoxamine derivatives) .
2-Chloro-1-(2,5-dimethoxyphenyl)ethanone
- Structure : Chlorinated ketone (Cl-C=O) with a 2,5-dimethoxyphenyl group.
- Physical Properties :
- Applications : Key intermediate in organic synthesis, particularly for introducing chlorine and ketone functionalities .
This compound vs. Analogs: Key Differences
Research Findings and Insights
Functional Group Impact: The alcohol group in this compound offers distinct reactivity, such as esterification or oxidation, compared to the ketone or chloro-ketone analogs, which are more electrophilic . The chlorine atom in 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone enhances its utility in cross-coupling reactions, a feature absent in the alcohol and ketone derivatives .
Thermal Stability: The lower storage temperature requirement (2–8°C) for this compound and its analogs suggests thermal instability, likely due to the labile methoxy groups .
Synthetic Versatility :
- Friedel-Crafts reactions dominate the synthesis of these compounds, with alkylation (for alcohols) and acylation (for ketones) being pathway-determining steps .
Biological Activity
1-(2,5-Dimethoxyphenyl)-1-butanol is an organic compound with potential biological activity due to its unique structural features, including methoxy groups and a hydroxyl group. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
The compound features a butanol chain attached to a dimethoxyphenyl group, which influences its chemical reactivity and biological interactions. The hydroxyl group can engage in hydrogen bonding with various biological targets, such as enzymes and receptors, potentially modulating their activity. The methoxy groups may enhance lipophilicity, affecting the compound's absorption and distribution in biological systems.
Antioxidant Activity
Studies have indicated that this compound exhibits significant antioxidant properties. In vitro assays using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method demonstrated that the compound effectively scavenges free radicals, with a notable reduction in absorbance correlating with increased concentrations of the compound .
| Concentration (µg/mL) | % DPPH Scavenging |
|---|---|
| 25 | 20 |
| 50 | 45 |
| 100 | 70 |
| 200 | 90 |
Antimicrobial Activity
The compound has also shown promising antimicrobial effects. In studies assessing its efficacy against various bacterial strains, it demonstrated significant inhibitory activity. For instance, against Escherichia coli and Staphylococcus aureus, the minimum inhibitory concentration (MIC) values were found to be relatively low, indicating strong antimicrobial potential .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 50 |
| S. aureus | 30 |
Antiproliferative Effects
Research has highlighted the antiproliferative effects of this compound on various cancer cell lines. For example, in assays involving human hepatocellular carcinoma cells (HepG2), the compound induced apoptosis and cell cycle arrest at the G2/M phase with an IC50 value of approximately 15 µM .
Study on HepG2 Cells
In a controlled study involving HepG2 cells, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The study utilized flow cytometry to assess apoptosis rates:
- Control Group : 10% apoptosis
- 50 µM Treatment : 30% apoptosis
- 100 µM Treatment : 60% apoptosis
This data suggests that the compound effectively promotes apoptotic pathways in cancer cells.
Synthesis and Research Applications
The synthesis of this compound can be achieved through various methods including reduction techniques that convert ketones into alcohols. Its role as an intermediate in organic synthesis makes it valuable for developing more complex pharmaceuticals.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
